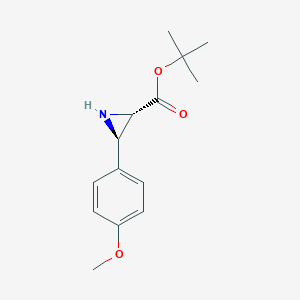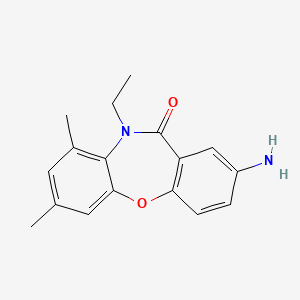
2-Amino-7,9,-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound belonging to the class of dibenzoxazepines. This compound is characterized by its unique structure, which includes an oxazepine ring fused with a dibenzene system. The presence of amino, methyl, and ethyl groups further adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dibenzene System: Starting with a suitable dibenzene precursor, such as 2,4-dimethylbenzene, the compound undergoes a series of electrophilic aromatic substitution reactions to introduce the necessary functional groups.
Oxazepine Ring Formation: The dibenzene intermediate is then reacted with an appropriate oxazepine precursor under controlled conditions to form the oxazepine ring. This step often requires the use of strong acids or bases as catalysts.
Amino Group Introduction:
Industrial Production Methods
In an industrial setting, the production of 2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as:
Catalytic Hydrogenation: To selectively reduce specific functional groups.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, amine derivatives, nucleophilic catalysts.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of key enzymes involved in metabolic pathways.
Gene Expression Modulation: Affecting the expression of genes related to cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)thiazepin-11-(10H)-one: Similar structure with a thiazepine ring instead of an oxazepine ring.
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)diazepin-11-(10H)-one: Contains a diazepine ring instead of an oxazepine ring.
Uniqueness
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific oxazepine ring structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
140413-00-9 |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
8-amino-5-ethyl-2,4-dimethylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C17H18N2O2/c1-4-19-16-11(3)7-10(2)8-15(16)21-14-6-5-12(18)9-13(14)17(19)20/h5-9H,4,18H2,1-3H3 |
Clave InChI |
KGWRKSLKDXAWRK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2OC3=C(C1=O)C=C(C=C3)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


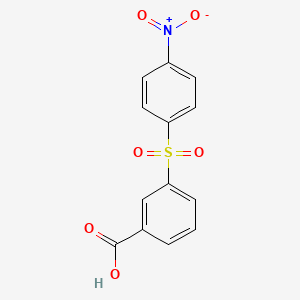


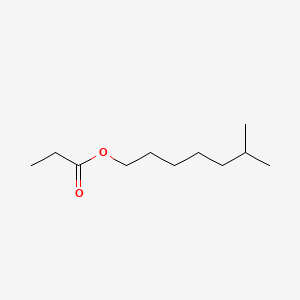
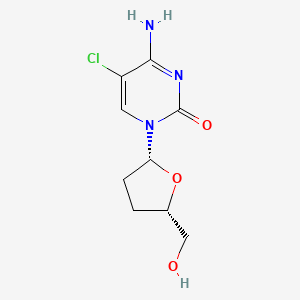
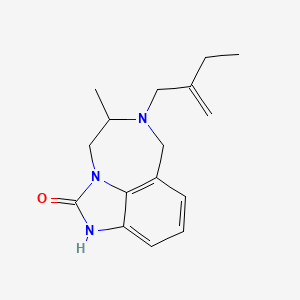
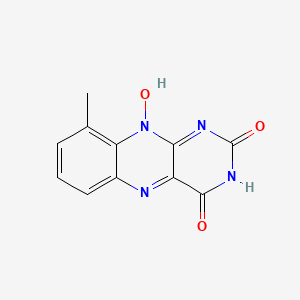
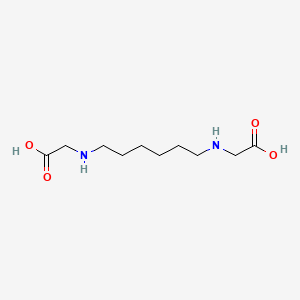
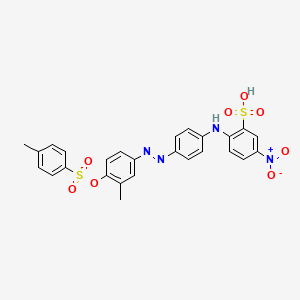

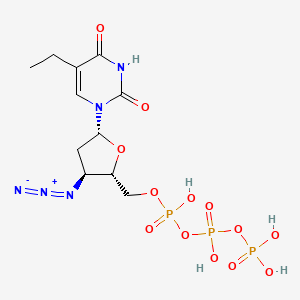
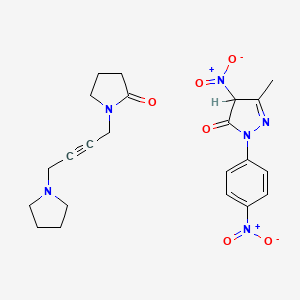
![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)
